2-Methyl-1-phenyloctan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
132719-12-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-7-10-13(2)15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
WDRILHACDBYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Phenyloctan 1 One and Analogous Ketones
Classical and Contemporary Approaches to Ketone Synthesis
The synthesis of ketones can be broadly categorized into several key strategies, including alkylation and acylation reactions, fragmentation and rearrangement processes, and the use of organometallic reagents. These methods provide versatile pathways to a wide array of ketone structures.
Alkylation and acylation reactions are cornerstone methods for the synthesis of ketones. These reactions involve the formation of new carbon-carbon bonds adjacent to a carbonyl group or the introduction of an acyl group to an aromatic ring.
The α-alkylation of ketones is a fundamental transformation that proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. rsc.org This process is often challenged by non-ideal experimental conditions and can result in low yields. rsc.org However, continuous flow methodologies have been developed to improve yields, reduce reaction times, and eliminate the need for cryogenic temperatures. rsc.orgresearchgate.net For instance, the α-alkylation of propiophenone (B1677668) with benzyl (B1604629) bromide has been successfully achieved using a continuous flow system, demonstrating significant improvements over batch reactions. rsc.orgrsc.org The use of lithium diisopropylamide (LDA) as a base is common in these reactions. rsc.org Engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), have also been utilized to catalyze the asymmetric alkylation of ketones, offering a high degree of stereoselectivity. nih.gov
Acylation reactions, particularly the Friedel-Crafts acylation, are widely used for the synthesis of aromatic ketones. sigmaaldrich.com This reaction involves the acylation of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution mechanism, forming an acylium ion intermediate. sigmaaldrich.com While effective, Friedel-Crafts acylation can have disadvantages, which has led to the development of alternative methods like palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides. organic-chemistry.org The regioselectivity of acylation on metal enolates is influenced by several factors, including the acylating agent, the metal counterion, the solvent, and the reaction temperature. nih.gov
Fragmentation and rearrangement reactions represent powerful strategies in organic synthesis for the formation of ketones, often enabling the construction of complex cyclic and acyclic systems. thieme-connect.de
Fragmentation reactions involve the cleavage of a molecule into smaller parts, frequently resulting in the formation of a ketone. numberanalytics.com A notable example is the Grob fragmentation, where a 1,3-diol derivative breaks down to form an alkene and a ketone or aldehyde. numberanalytics.comlibretexts.org This reaction is particularly useful for synthesizing medium or large rings from bicyclic precursors. libretexts.org Another significant fragmentation is the Eschenmoser fragmentation, which begins with the epoxidation of a cyclic conjugated enone and, after treatment with tosyl hydrazine, leads to a new carbonyl and an alkyne. libretexts.org
Rearrangement reactions involve the migration of an atom or group within a molecule. The pinacol (B44631) rearrangement, for instance, is the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.org The Wolff rearrangement transforms an α-diazocarbonyl compound into a ketene, which can then be trapped by nucleophiles to yield carboxylic acid derivatives or undergo cycloaddition reactions. wikipedia.org This rearrangement is valuable for ring-contraction methods. wikipedia.org The Favorskii rearrangement converts cyclopropanones and α-halo ketones into carboxylic acid derivatives, and in the case of cyclic α-halo ketones, it results in a ring contraction. wikipedia.org Other important rearrangements leading to ketones include the Beckmann rearrangement, which converts oximes to amides, and the Baeyer-Villiger oxidation, which transforms ketones into esters. libretexts.orgsolubilityofthings.com
Organometallic reagents are crucial in ketone synthesis due to their ability to form new carbon-carbon bonds with high efficiency. Grignard reagents (organomagnesium halides) and organozinc compounds are among the most utilized in this class.
Grignard reagents are highly nucleophilic and readily add to the carbonyl group of aldehydes and ketones to form alcohols. wikipedia.orgbyjus.com While their primary reaction with aldehydes and ketones yields alcohols, they can be used to synthesize ketones from other starting materials like esters and acyl halides. libretexts.orgbethunecollege.ac.in The reaction of a Grignard reagent with an ester initially forms a ketone, which then reacts further with the Grignard reagent to produce a tertiary alcohol. libretexts.org To obtain the ketone as the main product, careful control of reaction conditions, such as inverse addition, is necessary. bethunecollege.ac.in
Organozinc reagents are generally less reactive than Grignard reagents, which can be advantageous for selectivity. wikipedia.org They are key in the Blaise ketone synthesis, where an acid chloride reacts with an organozinc compound to form a ketone. wikipedia.org Another important application is the Reformatsky reaction, which uses ester-stabilized organozinc reagents to add to carbonyl compounds, forming β-hydroxy esters. organic-chemistry.org The Fukuyama coupling is a palladium-catalyzed reaction that couples a thioester with an organozinc reagent to produce a ketone, tolerating a wide range of functional groups. wikipedia.org Functionalized organozinc reagents, prepared in the presence of magnesium chloride, show enhanced reactivity and can add to carbonyl compounds at ambient temperatures. organic-chemistry.org
Metallic sodium is a powerful reducing agent used in specific ketone synthesis methods, most notably the acyloin condensation.
The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone, also known as an acyloin. wikipedia.orgedurev.inorganic-chemistry.orgsynarchive.com This reaction is typically performed in aprotic, high-boiling point solvents like benzene (B151609) or toluene (B28343) under an oxygen-free atmosphere. wikipedia.org The mechanism involves a four-step process initiated by the oxidative ionization of sodium atoms on the ester's double bond. wikipedia.org This leads to a Wurtz-type coupling, followed by alkoxy eliminations to form a 1,2-diketone, which is then further reduced by sodium to an enediolate that, upon neutralization, tautomerizes to the acyloin. wikipedia.orgbspublications.net
The reaction is most successful with aliphatic and saturated esters. wikipedia.org Intramolecular acyloin condensation is a classic and effective method for synthesizing aliphatic rings, especially those with 10 or more members. wikipedia.org The yield of the reaction can be significantly improved by adding trimethylsilyl (B98337) chloride, which traps the intermediate enediolate dianion as a more stable bis-silyl enol ether. edurev.inorganic-chemistry.org
| Reaction | Reactants | Product | Key Features |
| Acyloin Condensation | Carboxylic Esters, Metallic Sodium | α-Hydroxyketone (Acyloin) | Reductive coupling; effective for aliphatic rings. wikipedia.orgedurev.in |
Targeted Synthesis of 2-Methyl-1-phenyloctan-1-one
The synthesis of the specific ketone, this compound, can be approached through several direct synthetic routes.
Direct synthetic routes to this compound typically involve established ketone synthesis methodologies adapted for this specific target molecule.
One common approach is through Friedel-Crafts acylation . This involves the reaction of benzene with 2-methyloctanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The 2-methyloctanoyl chloride is generated from 2-methyloctanoic acid by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Another viable method is the alkylation of a pre-existing ketone . For instance, propiophenone can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be reacted with a suitable alkylating agent, such as a hexyl halide (e.g., 1-bromohexane), to introduce the hexyl group at the α-position, yielding this compound.
A third route involves the use of organometallic reagents . A Grignard reagent, such as phenylmagnesium bromide, can be reacted with 2-methyloctanoyl chloride. This reaction needs to be carefully controlled to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone. Alternatively, an organocadmium or organocuprate reagent, which are less reactive than Grignard reagents, could be used for a more selective synthesis.
| Synthetic Route | Starting Materials | Key Reagents | Product |
| Friedel-Crafts Acylation | Benzene, 2-Methyloctanoic Acid | SOCl₂, AlCl₃ | This compound |
| α-Alkylation | Propiophenone, 1-Bromohexane | LDA | This compound |
| Organometallic Route | 2-Methyloctanoyl Chloride, Phenylmagnesium Bromide | - | This compound |
Precursor-Based Transformations
The synthesis of ketones such as this compound is fundamentally reliant on the transformation of simpler, readily available precursor molecules. These methods construct the target ketone architecture through strategic bond formations. Two of the most established precursor-based routes are Friedel-Crafts acylation and Grignard reagent-based synthesis.
A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation . libretexts.org This reaction involves the electrophilic substitution of an aromatic ring, such as benzene, with an acyl group derived from an acyl halide or anhydride. libretexts.org For the synthesis of this compound, this would typically involve the reaction of benzene with 2-methyloctanoyl chloride. The reaction is promoted by a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. libretexts.org The development of more environmentally friendly and efficient catalysts, including various Lewis and Brønsted acids like iron(III) chloride, gold(III) chloride, and rare-earth triflates, has significantly modernized this classic transformation. beilstein-journals.org
An alternative and highly versatile two-step approach involves the use of Grignard reagents . This pathway begins with the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde, followed by an oxidation step. masterorganicchemistry.com To synthesize this compound via this method, one could react benzaldehyde (B42025) with a Grignard reagent prepared from a 2-methylheptyl halide (e.g., 2-methylheptylmagnesium bromide). This initial reaction yields the corresponding secondary alcohol, 1-phenyl-2-methyloctan-1-ol. The subsequent transformation of this alcohol intermediate into the target ketone is achieved through oxidation. masterorganicchemistry.comacs.org The oxidation of secondary alcohols to ketones is a fundamental transformation, and various reagents can be employed for this purpose.
Beyond these classical methods, more advanced precursor-based transformations have been developed. These include transition metal-catalyzed tandem sequences, such as the rearrangement and cyclization of propargyl esters to form aromatic ketones, and deacylative transformations that modify existing ketones into new structures. pkusz.edu.cnnih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This philosophy encourages the design of processes that are safer, more efficient, and produce less waste.
Key green chemistry principles applicable to the synthesis of ketones include:
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. tandfonline.com For instance, addition reactions and rearrangements that incorporate all atoms of the precursors are preferred over substitution reactions that generate stoichiometric byproducts. tandfonline.com
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. beilstein-journals.org This applies to both Lewis acid catalysts in Friedel-Crafts reactions and the enzymes used in biocatalysis. beilstein-journals.orgrsc.org
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. waseda.jp The advent of photocatalysis, which uses visible light to drive reactions, is a significant step toward this goal. rsc.org
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be eliminated or replaced with benign alternatives like water or, in some cases, no solvent at all. tandfonline.com
Biocatalytic Approaches and Enantioselective Bioreduction of Prochiral Ketones
Biocatalysis represents a powerful application of green chemistry, utilizing enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. rsc.org A particularly valuable application is the asymmetric bioreduction of prochiral ketones to produce enantiomerically pure chiral alcohols, which are crucial building blocks for pharmaceuticals and other biologically active molecules. rsc.org
While specific biocatalytic studies on this compound are not widely documented, extensive research on analogous ketones with bulky, branched alkyl chains demonstrates the viability of this approach. For example, the bioreduction of 2-methyl-1-phenylpropan-1-one to the corresponding (R)-alcohol has been achieved with high yields and exceptional enantioselectivity using whole-cell biocatalysts. rsc.org Microorganisms such as Lactobacillus paracasei and Lactobacillus kefiri have proven to be robust biocatalysts for the asymmetric reduction of sterically demanding ketones. rsc.org
These biotransformations are typically performed in aqueous media at or near room temperature and neutral pH, highlighting their environmentally friendly nature. The high enantiomeric excess (ee) achieved often surpasses what is possible with traditional chemical methods, avoiding the need for chiral auxiliaries or difficult separation steps. rsc.org
| Biocatalyst | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) | Product | Reference |
|---|---|---|---|---|---|---|
| Lactobacillus paracasei BD101 (whole-cell) | 2-Methyl-1-phenylpropan-1-one | pH 6.5, 30°C, 48h | 90% | >99% | (R)-2-Methyl-1-phenylpropan-1-ol | rsc.org |
Sustainable Synthetic Methodologies for Ketone Derivatives
The drive for sustainability has spurred the development of novel synthetic methodologies for ketones that are both efficient and environmentally benign. These methods often leverage modern catalytic systems and alternative energy sources.
Photocatalysis has emerged as a powerful tool, using visible light to initiate chemical reactions under mild conditions. Reductive photoredox transformations can activate ketones for C-C bond-forming reactions without the need for harsh reagents. rsc.org This approach can be used for various transformations, including the coupling of aromatic ketones with alkenes. rsc.org
Advanced Catalytic Systems offer sustainable alternatives to traditional methods. For example, transition metal-catalyzed tandem reactions can construct complex aromatic ketones from simple precursors in a single, efficient step. pkusz.edu.cn This minimizes waste by reducing the number of separate reactions and purification steps.
Process Simplification and Greener Reagents are also key aspects of sustainable synthesis. One-pot reactions that combine multiple transformations, such as the conversion of aromatic ketones to esters for subsequent cross-coupling, enhance the utility of ketones while reducing operational complexity. The oxidation of secondary alcohols, a key step in some ketone syntheses, can be performed using clean oxidants like hydrogen peroxide in the presence of a suitable catalyst, with water as the only byproduct.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Phenyloctan 1 One
Carbonyl Group Reactivity and Nucleophilic Additions
The polarized carbon-oxygen double bond of the ketone functional group in 2-Methyl-1-phenyloctan-1-one is the site of nucleophilic addition reactions. The partially positive carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
Reduction Reactions to Chiral Carbinols and Related Alcohols
The reduction of the prochiral ketone this compound yields the corresponding secondary alcohol, 2-methyl-1-phenyloctan-1-ol. This reaction transforms the planar carbonyl group into a tetrahedral carbon, creating a new stereocenter.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) effectively reduce ketones to secondary alcohols. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup. masterorganicchemistry.comyoutube.com When using achiral reagents like NaBH₄, the hydride can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of (1R, 2S/R)- and (1S, 2S/R)-2-methyl-1-phenyloctan-1-ol. masterorganicchemistry.com
Enantioselective reduction methods are employed to produce specific stereoisomers, which are crucial as chiral building blocks in synthesis. nih.gov These methods include using chiral catalysts with stoichiometric reducing agents or employing biocatalysis. Asymmetric reduction of prochiral ketones can be achieved with high enantioselectivity using various biocatalysts, such as plant tissues or microbial strains. nih.gov For instance, a study on the asymmetric bioreduction of the structurally similar compound, 2-methyl-1-phenylpropan-1-one, using the microbial strain Lactobacillus fermentum BY35, demonstrated the feasibility of producing the corresponding chiral alcohol with high optical purity. acs.org Similar strategies could be applied to this compound to selectively synthesize one of the alcohol enantiomers.
| Reagent/Method | Product | Stereochemical Outcome | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄), followed by H₃O⁺ workup | 2-Methyl-1-phenyloctan-1-ol | Racemic mixture | Standard, non-selective reduction of ketones. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workup | 2-Methyl-1-phenyloctan-1-ol | Racemic mixture | A stronger reducing agent than NaBH₄, but also non-selective without chiral modifiers. |
| Asymmetric Bioreduction (e.g., using specific microbial strains) | (R)- or (S)-2-Methyl-1-phenyloctan-1-ol | Enantiomerically enriched/pure | Offers high enantioselectivity for producing chiral alcohols from prochiral ketones. nih.gov |
| Catalytic Asymmetric Hydrogenation (e.g., using a chiral transition metal catalyst) | (R)- or (S)-2-Methyl-1-phenyloctan-1-ol | Enantiomerically enriched/pure | A common industrial method for enantioselective ketone reduction. wikipedia.org |
Alkylation and Arylation Reactions
The carbonyl carbon of this compound can be alkylated or arylated through the nucleophilic addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org These reactions are fundamental for forming new carbon-carbon bonds.
The reaction involves the attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation with a mild acid (acidic workup) yields a tertiary alcohol. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 2-methyl-1-phenyl-1-octanol. Similarly, using phenyllithium (B1222949) (C₆H₅Li) would result in the formation of 2-methyl-1,1-diphenyloctan-1-ol.
| Organometallic Reagent | Intermediate | Final Product (after H₃O⁺ workup) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide of 2-methyl-1-phenyloctan-1-ol | 2-Methyl-1-phenyl-1-octanol |
| Ethyllithium (CH₃CH₂Li) | Lithium alkoxide of 3-methyl-2-phenylnonan-2-ol | 3-Methyl-2-phenylnonan-2-ol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide of 2-methyl-1,1-diphenyloctan-1-ol | 2-Methyl-1,1-diphenyloctan-1-ol |
Alpha-Carbon Reactivity and Enolate Chemistry
The presence of protons on the carbon atoms adjacent (in the alpha position) to the carbonyl group imparts acidity to these C-H bonds. Deprotonation at an alpha-carbon generates a nucleophilic enolate ion, which is a key intermediate in many important carbon-carbon bond-forming reactions. masterorganicchemistry.com
Enolization and Enolate Formation
This compound is an unsymmetrical ketone with two different alpha-carbons: a tertiary carbon bearing one proton (C2) and a secondary carbon bearing two protons (on the octyl chain, C1'). Consequently, two distinct regioisomeric enolates can be formed upon treatment with a base. udel.edu The regiochemical outcome of the deprotonation is governed by the reaction conditions (base, temperature, solvent), leading to either the kinetic or the thermodynamic enolate. masterorganicchemistry.com
Kinetic Enolate : This enolate is formed faster. Deprotonation occurs at the less sterically hindered alpha-carbon, which in this case is the secondary carbon of the alkyl chain. The kinetic enolate is favored by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). udel.edukhanacademy.org These conditions ensure a rapid and irreversible deprotonation. udel.edu
Thermodynamic Enolate : This enolate is the more thermodynamically stable of the two. It features the more substituted double bond, which is formed by removing the proton from the more substituted alpha-carbon (C2). Formation of the thermodynamic enolate is favored under conditions that allow for equilibrium to be established, such as using a weaker base (e.g., sodium hydroxide, sodium ethoxide) or a strong base at higher temperatures. masterorganicchemistry.com
| Enolate Type | Favored Conditions | Site of Deprotonation | Key Characteristics |
|---|---|---|---|
| Kinetic | LDA, THF, -78 °C | Less substituted α-carbon (methylene group of the hexyl chain) | Formed faster, less stable, favored by irreversible conditions. udel.edu |
| Thermodynamic | NaOEt, EtOH, 25 °C (or higher) | More substituted α-carbon (methine group at C2) | More stable, favored by reversible (equilibrating) conditions. masterorganicchemistry.com |
Alpha-Halogenation Reactions and Mechanistic Pathways
The alpha-position of this compound can be halogenated under either acidic or basic conditions, with the mechanism and regioselectivity differing significantly between the two pathways.
Under acid-catalyzed conditions , the reaction proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of the enol. libretexts.org Since enol stability increases with alkene substitution, the more substituted enol (the thermodynamic enol) is preferentially formed. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). For this compound, this means halogenation will occur selectively at the more substituted tertiary alpha-carbon (C2). A specific example shows that the acid-catalyzed bromination of the analogous 2-methyl-1-phenylpropan-1-one yields 2-bromo-2-methyl-1-phenylpropan-1-one. pearson.com The reaction typically stops after a single halogenation because the electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. quora.com
Under base-promoted conditions , the reaction proceeds through an enolate intermediate. libretexts.org A base removes an alpha-proton to form the enolate, which then attacks the halogen. In this case, the less-hindered proton on the secondary alpha-carbon is typically removed faster, leading to halogenation at the less substituted position. However, the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons on the same carbon, often leading to polyhalogenation at that site if multiple protons are available. libretexts.org
| Condition | Key Intermediate | Site of Halogenation | Likely Product | Notes |
|---|---|---|---|---|
| Acid-Catalyzed (e.g., Br₂, CH₃COOH) | Enol (more substituted) | More substituted α-carbon (C2) | 2-Halo-2-methyl-1-phenyloctan-1-one | Reaction stops at monohalogenation. libretexts.orgquora.com |
| Base-Promoted (e.g., Br₂, NaOH) | Enolate (kinetic) | Less substituted α-carbon (C1' of octyl chain) | 1'-Halo-2-methyl-1-phenyloctan-1-one | Risk of polyhalogenation if excess base and halogen are used. libretexts.org |
Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions
The enolate of this compound can act as a carbon nucleophile and attack other carbonyl compounds in an aldol addition or condensation reaction. libretexts.org A particularly relevant variant for this ketone is the Claisen-Schmidt condensation , which is a type of crossed or mixed aldol reaction. wikipedia.org
The Claisen-Schmidt condensation involves the reaction between a ketone that has alpha-hydrogens (like this compound) and an aromatic aldehyde that lacks alpha-hydrogens (such as benzaldehyde). wikipedia.org This choice of reactants is strategic because the aldehyde cannot self-condense, simplifying the product mixture. nih.gov
In a typical base-catalyzed Claisen-Schmidt reaction, a base (e.g., NaOH) deprotonates the ketone at an alpha-carbon to form an enolate. This enolate then nucleophilically attacks the carbonyl carbon of the aromatic aldehyde. The resulting beta-hydroxy ketone intermediate readily undergoes dehydration (loss of water) upon gentle heating, driven by the formation of a highly conjugated system. gordon.edu The final product is an α,β-unsaturated ketone. When this compound is used, the enolate can form by deprotonation at the less-hindered methylene (B1212753) group of the hexyl chain, which then attacks the aldehyde.
| Reactant 1 (Enolizable Ketone) | Reactant 2 (Non-enolizable Aldehyde) | Catalyst | Expected Product (after dehydration) |
|---|---|---|---|
| This compound | Benzaldehyde (B42025) | NaOH or KOH | (E)-2-Methyl-1-phenyl-3-(phenylmethylidene)octan-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-3-((4-Methoxyphenyl)methylidene)-2-methyl-1-phenyloctan-1-one |
| This compound | Furfural | NaOH or KOH | (E)-3-(Furan-2-ylmethylidene)-2-methyl-1-phenyloctan-1-one |
Catalytic Transformations Involving this compound
The reactivity of this compound, a ketone featuring a phenyl group and a chiral center at the α-position, has been explored in the context of various catalytic transformations. These studies are primarily focused on the synthesis and modification of the ketone functionality, employing metal-based catalytic systems.
Metal-Catalyzed Processes for Ketone Modification
Metal-catalyzed reactions represent a significant avenue for the synthesis and modification of this compound. Research in this area has demonstrated the utility of transition metals such as zinc, manganese, and copper in facilitating the formation of this ketone.
One documented approach to the synthesis of this compound involves the use of an organozinc reagent. Specifically, the reaction of 2-bromooctane (B146060) with zinc dust in the presence of lithium chloride generates the corresponding organozinc compound. Subsequent reaction of this reagent with benzoyl chloride, a common methodology in organic synthesis, yields this compound. uni-muenchen.de
In the realm of manganese catalysis, this compound has been identified as a product in transformations catalyzed by manganese pincer complexes. hbni.ac.in These types of catalysts are known for their ability to activate substrates through a "bifunctional" mechanism, where both the metal center and the ligand participate in the reaction. In one such study, the reaction yielded this compound as a white solid with a yield of 51%. hbni.ac.in The product was characterized by infrared (IR) spectroscopy, showing characteristic peaks at 1686 cm⁻¹ (indicative of the carbonyl group), and by proton nuclear magnetic resonance (¹H NMR) spectroscopy. hbni.ac.in
Copper-catalyzed reactions have also been employed in the synthesis of this compound. A yield of 62% has been reported for a copper-catalyzed process, highlighting the versatility of different transition metals in accessing this particular ketone. thieme-connect.com
The following table summarizes the reported yields for the synthesis of this compound using different metal-catalyzed processes.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Zinc-mediated | 2-Bromooctane, Zinc dust, Benzoyl chloride | This compound | Not explicitly stated | uni-muenchen.de |
| Manganese Pincer Complex | Not explicitly stated | This compound | 51 | hbni.ac.in |
| Copper-based catalyst | Not explicitly stated | This compound | 62 | thieme-connect.com |
Organocatalytic Applications in Stereoselective Transformations
A comprehensive search of the scientific literature did not yield any specific examples of organocatalytic applications in stereoselective transformations directly involving this compound as a substrate or product. While organocatalysis is a powerful tool for the enantioselective synthesis of chiral molecules, its application to this specific ketone has not been documented in the reviewed literature.
Enzyme-Catalyzed Reactions and Biotransformations
Similarly to organocatalysis, a thorough review of available scientific literature revealed no specific studies on enzyme-catalyzed reactions or biotransformations where this compound is a substrate. Biotransformations are widely used for the synthesis of chiral compounds and the modification of organic molecules under mild conditions. However, the enzymatic behavior of this particular ketone has not been reported in the searched literature.
Stereochemical Aspects and Asymmetric Synthesis of 2 Methyl 1 Phenyloctan 1 One and Its Derivatives
Chirality and Stereocenter Analysis in 2-Methyl-1-phenyloctan-1-one
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the octan-1-one chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and a benzoyl group (C(=O)Ph).
The presence of this single chiral center means the compound can exist as a pair of enantiomers:
(R)-2-Methyl-1-phenyloctan-1-one
(S)-2-Methyl-1-phenyloctan-1-one
Enantioselective Synthesis Strategies
The synthesis of a single enantiomer of a chiral compound like this compound requires stereoselective methods. Key strategies focus on creating the chiral center with a specific configuration.
One of the most effective methods for producing chiral alcohols, which are direct precursors to chiral ketones via oxidation, is the asymmetric reduction of a prochiral ketone. In this context, this compound itself is the prochiral substrate, and its reduction leads to the chiral alcohol (R)- or (S)-2-methyl-1-phenyloctan-1-ol.
Alcohol dehydrogenases (ADHs) are widely used biocatalysts for this transformation due to their high enantioselectivity and broad substrate acceptance under environmentally benign conditions. researchgate.net For instance, research on the structurally similar ketone, 2-methyl-1-phenylpropan-1-one, demonstrates that it is a challenging substrate for asymmetric reduction due to the steric hindrance from its branched alkyl chain. sci-hub.se However, specific biocatalysts have proven effective. The enzyme can deliver a hydride to either the Re or Si face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. tandfonline.com The subsequent oxidation of the enantiomerically pure alcohol can then yield the desired enantiomer of the ketone.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com
A general approach involves:
Covalently attaching a chiral auxiliary to a prochiral substrate.
Performing a diastereoselective reaction, where the auxiliary directs the approach of a reagent to one face of the molecule. For synthesizing a ketone like this compound, this could involve the diastereoselective alkylation of an enolate derived from an acyl derivative of the auxiliary.
Removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org
For example, chiral N-alkanoylcamphorsultams can be treated with Grignard reagents in a nucleophilic cleavage reaction to produce β-substituted chiral ketones with excellent enantioselectivity (up to 100% ee). sci-hub.se Similarly, pseudoephedrine can serve as a chiral auxiliary, where its corresponding amide can be deprotonated to form an enolate that reacts with electrophiles in a highly diastereoselective manner. wikipedia.org The auxiliary is then cleaved to reveal the chiral product.
Biocatalysis offers a powerful and "green" alternative to traditional chemical methods for producing enantiopure compounds. tandfonline.comfigshare.com Asymmetric bioreduction of prochiral ketones using whole-cell biocatalysts is a prevalent method for synthesizing chiral alcohols with high enantiomeric excess (ee). tandfonline.comtandfonline.com
Studies on the reduction of 2-methyl-1-phenylpropan-1-one, an analogue of the target compound, have identified highly effective microbial catalysts. These microorganisms contain oxidoreductases that facilitate the stereoselective reduction. For example, Lactobacillus paracasei BD101 has been used for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol with excellent yield and enantiomeric excess (>99% ee). tandfonline.comfigshare.com Similarly, Lactobacillus kefiri P2 has been shown to reduce the same substrate to the (R)-alcohol in enantiomerically pure form with a 96% yield, which was the highest reported yield and gram-scale production for this specific transformation at the time. sci-hub.se These processes are advantageous as the required cofactor (e.g., NADPH) is regenerated within the cell. nih.gov
The table below summarizes findings from the biocatalytic reduction of the analogous ketone, 2-methyl-1-phenylpropan-1-one.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Lactobacillus paracasei BD101 | 2-methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | >99 | >99 | 90 (gram scale) | tandfonline.comfigshare.com |
| Lactobacillus kefiri P2 | 2-methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | >99 | >99 | 96 (gram scale) | sci-hub.se |
Diastereoselective Control in Derivative Synthesis
When a molecule already contains a stereocenter, introducing a second one can result in the formation of diastereomers. Diastereoselective synthesis aims to control this process to favor the formation of a single diastereomer. For derivatives of this compound, the existing chiral center at C2 can influence the stereochemical outcome of reactions at other positions.
A key strategy is the addition of enolates to chiral electrophiles. For instance, lithium enolates derived from ketones can be added to N-sulfinyl imines with high diastereoselectivity. researchgate.net Subsequent reduction of the intermediate can produce either syn- or anti-1,3-amino alcohol derivatives, depending on the reducing agent and conditions. researchgate.net The chiral sulfinyl group acts as a powerful stereodirecting element.
Similarly, the synthesis of 1,5-diols can be achieved with high diastereoselectivity through one-pot double allylboration reaction sequences, demonstrating exquisite control over the formation of multiple stereocenters. acs.org These methods rely on the ability of the first-formed stereocenter and the chiral reagents to dictate the facial selectivity of subsequent transformations.
Kinetic Resolution Methodologies for Chiral Ketones
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.
For chiral ketones, kinetic resolution can be applied to the corresponding racemic alcohol. Lipase-mediated kinetic resolution of racemic alcohols is a promising biocatalytic approach. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. The resolved alcohol can then be oxidized to the enantiopure ketone. This method has been reported to achieve high enantioselectivity in model systems.
Another approach is oxidative kinetic resolution. In a study on the oxidative kinetic resolution of 1-phenylethanol, a chiral catalyst was used to selectively oxidize one enantiomer to the corresponding ketone, acetophenone, leaving the other enantiomer of the alcohol unreacted and in high enantiomeric excess. rsc.org This principle could be applied to the racemic alcohol precursor of this compound to isolate one enantiomer.
Orientational Chirality Phenomena in Related Compounds
Chirality, a fundamental concept in stereochemistry, is most commonly associated with stereogenic centers, specifically a carbon atom bonded to four different substituents. However, a fascinating form of stereoisomerism known as atropisomerism can arise from restricted rotation around a single bond, leading to chiral molecules even in the absence of a traditional chiral center. nih.govcaltech.edu This phenomenon, where individual conformational isomers (atropisomers) can be isolated due to a high rotational energy barrier, is a key aspect of what is more broadly described as orientational or conformational chirality. caltech.edu The study of such rotational phenomena is critical for understanding molecular behavior and for the stereocontrolled synthesis of complex molecules.
Atropisomerism is a well-documented feature in sterically hindered biaryl compounds. In molecules like substituted diaryl ketones or diaryl ethers, the steric hindrance imposed by substituents at the ortho positions of the aryl rings restricts free rotation around the aryl-aryl or aryl-oxygen bond. caltech.educhemrxiv.org This restricted rotation creates a stable chiral axis, resulting in non-superimposable, mirror-image conformers. Research has shown that for diaryl ethers to exhibit atropisomerism, one of the substituents can be as large as a tert-butyl group, with the energy barrier for racemization reaching up to 126 kJ/mol upon heating. chemrxiv.org The synthesis of enantiomerically enriched atropisomers is a significant area of research, with biocatalytic methods employing enzymes like ketoreductases (KREDs) being used effectively for the desymmetrization of prochiral diaryl compounds. nih.govacs.org
| Compound Class | Type of Restricted Rotation | Reported Rotational Energy Barrier | Reference |
| Diaryl Ethers | Aryl-Oxygen C-O bond | Up to 126 kJ/mol | chemrxiv.org |
| Biaryls | Aryl-Aryl C-C bond | Dependent on ortho-substituent size | caltech.edu |
While rigid systems like biaryls provide clear examples of atropisomerism, orientational chirality phenomena are also observed in more conformationally flexible acyclic ketones, which are structurally more analogous to this compound. In these systems, while the rotation around single bonds is generally faster, certain conformations can be significantly lower in energy. nih.govnih.gov Nucleophilic addition to the carbonyl group of such conformationally biased ketones can proceed with high diastereoselectivity. nih.govnih.gov This selectivity occurs because the nucleophile preferentially attacks the more accessible diastereoface of the ketone's lowest-energy ground-state conformation. nih.govrsc.org
Computational studies, such as ab initio molecular orbital calculations on alkyl 1-phenylethyl ketones (C₆H₅CH(CH₃)COR), have shed light on the conformational preferences that govern this selectivity. rsc.org These studies revealed that the most stable conformations (rotamers) are those stabilized by weak intramolecular interactions, such as CH/π hydrogen bonds. rsc.org The geometry of the transition state for nucleophilic addition tends to resemble this stable ground-state conformation, explaining the observed stereochemical outcome. rsc.org
| Ketone Structure | Most Stable Rotamer Description | Stabilizing Interaction | Reference |
| Alkyl 1-phenylethyl ketones | Alkyl group (R) is synclinal to the phenyl group | 5-member CH/π hydrogen bond | rsc.org |
Recently, a new type of chirality, termed "orientational chirality," has been described, offering a new framework for understanding these phenomena, particularly in systems where the chiral element and the rotational blocker are not directly adjacent. frontiersin.orgnih.gov This concept is defined by a molecular structure containing a stereogenic center (like a C(sp³)-hybridized carbon) and a remote functional group that acts as a steric blocker to rotation around a C(sp²)-C(sp³) or C(sp)-C(sp³) axis. frontiersin.orgnih.govnih.gov
This new model is fundamentally different from classical models like the Felkin-Ahn model, which rationalize the stereochemistry of nucleophilic additions to carbonyls with an adjacent chiral center. frontiersin.orgnih.gov The key distinction lies in the spatial relationship between the chiral center and the blocking group.
| Feature | Felkin-Ahn Model | Orientational Chirality Model | Reference |
| Location of Blocker | Group is adjacent to the C(sp²) carbonyl carbon. | Blocker is remotely anchored from the chiral C(sp³) center. | frontiersin.orgnih.govnih.gov |
| Controlling Interaction | Dialog between adjacent C(sp²) and C(sp³) centers. | Dialog between the C(sp³) center and a remote steric blocker. | frontiersin.orgnih.gov |
| Rotational Barriers | Six potential energy barriers during a full rotation. | Three potential energy barriers for a given (R)- or (S)-stereocenter. | nih.govnih.gov |
In the orientational chirality framework, the rotation around the axis connecting the chiral center and the functional group is hindered, leading to the existence of multiple stable isomers, referred to as "orientatiomers." nih.gov For a single R- or S-chiral center, three distinct orientatiomers can exist, corresponding to the three energy minima during rotation. nih.gov Researchers have successfully achieved the asymmetric synthesis of these individual orientatiomers through multi-step synthetic sequences, confirming their stability and isolability. frontiersin.org This discovery of orientational chirality expands the understanding of stereoisomerism and is anticipated to have a broad impact on the chemical and biomedical sciences. frontiersin.orgnih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformation of 2 Methyl 1 Phenyloctan 1 One
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint of a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to the compound's structure.
Band Assignment and Vibrational Analysis
For ketones like 2-Methyl-1-phenyloctan-1-one, the most characteristic feature in an FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This typically appears in the region of 1680-1700 cm⁻¹. vulcanchem.com For analogous compounds, this C=O stretching vibration is observed around 1680 cm⁻¹ and is a strong absorption. Aromatic C=C stretching vibrations from the phenyl group are expected in the 1600–1450 cm⁻¹ range.
Table 1: Key Vibrational Band Assignments for this compound (Analogous Compounds)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Carbonyl (C=O) Stretch | 1680 - 1700 | FTIR |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR/Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the phenyl group typically resonate in the downfield region, usually between δ 7.4 and 8.0 ppm. The proton on the chiral carbon (the CH next to the carbonyl group) would appear as a multiplet, and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the octyl chain would have characteristic chemical shifts and splitting patterns in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon is highly deshielded and appears significantly downfield, often around δ 204.5 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 128-137 ppm). The aliphatic carbons of the octyl chain, including the methyl branch, would appear at higher field strengths.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |
| Aromatic-H | 7.46 - 7.96 | Carbonyl (C=O) | ~204.5 |
| CH(CH₃) | ~2.85 (multiplet) | Aromatic-C | 128.3 - 136.2 |
| -CH₂- (chain) | 1.20 - 1.52 (multiplet) | CH(CH₃) | ~35.4 |
| Terminal -CH₃ | ~0.89 (doublet) | -CH₂- & -CH₃ | 19.2 - 29.8 |
Data inferred from analogous compounds.
Advanced NMR Techniques for Stereochemical Assignment
To unambiguously determine the stereochemistry of chiral molecules like this compound, advanced NMR techniques are employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons. For determining the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. mdpi.com These agents interact differently with the enantiomers of the chiral compound, leading to separable signals in the NMR spectrum, which can then be used to determine the enantiomeric excess and, in some cases, the absolute configuration. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (C₁₅H₂₂O), the molecular weight is 218.33 g/mol . In an MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are detected.
The fragmentation pattern is often predictable. A common fragmentation for ketones is the alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. For this compound, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for phenyl ketones. nih.govnih.gov Another possible fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available. Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov
Chiroptical Spectroscopy (VCD, ROA) for Absolute Configuration Determination
For chiral molecules, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide definitive information about the absolute configuration. acs.org These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light by a chiral molecule. rsc.org
The resulting VCD or ROA spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers (R and S), the absolute configuration of the compound can be determined. acs.orgrsc.org This method is highly sensitive to the three-dimensional structure and conformation of the molecule in solution. uva.nl
X-ray Diffraction Studies of Crystalline Derivatives
X-ray diffraction (XRD) on single crystals stands as the definitive method for the absolute determination of a molecule's three-dimensional structure, including its atomic connectivity, bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, which contains a stereocenter at the C2 position, XRD analysis of a suitable crystalline derivative provides unambiguous proof of its spatial arrangement and solid-state conformation.
While the direct crystallization of this compound may be challenging due to its alkyl chain flexibility and potential for existing as an oil at room temperature, the formation of crystalline derivatives is a standard and powerful alternative. Strategies to obtain suitable crystals include the synthesis of derivatives such as hydrazones, oximes, or semicarbazones, which often exhibit a higher propensity for crystallization due to the introduction of polar, hydrogen-bonding moieties.
The process involves irradiating a single crystal of the derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be reconstructed. This map reveals the precise location of each atom in the unit cell, the fundamental repeating unit of the crystal.
Although, as of the current date, no publicly accessible single-crystal X-ray diffraction data has been reported specifically for this compound or its derivatives, the analysis of structurally analogous compounds demonstrates the power of this technique. For instance, crystallographic studies on related alkylphenones provide insight into the expected structural parameters.
To illustrate the type of detailed structural information that would be obtained from such an analysis, a representative data table is presented below, based on known data for the structurally similar compound, pivalophenone (2,2-dimethyl-1-phenylpropan-1-one) nih.govnih.gov. This data serves as a proxy to demonstrate the precision and scope of information yielded by an XRD experiment.
Table 1: Illustrative Crystallographic Data for a Phenyl Alkyl Ketone Analog
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₁H₁₄O |
| Formula Weight | 162.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.900(2) |
| b (Å) | 40.083(6) |
| c (Å) | 10.878(1) |
| α (°) | 90 |
| β (°) | 111.891(7) |
| γ (°) | 90 |
| Volume (ų) | 5214.3(1) |
| Z (molecules/unit cell) | 4 |
| Selected Bond Lengths (Å) | |
| C=O | 1.215 |
| C(carbonyl)-C(phenyl) | 1.490 |
| C(carbonyl)-C(alkyl) | 1.530 |
| **Selected Bond Angles (°) ** | |
| C(phenyl)-C(carbonyl)-C(alkyl) | 118.5 |
| O=C-C(phenyl) | 121.0 |
| O=C-C(alkyl) | 120.5 |
| Torsion Angles (°) | |
| Phenyl-C-C=O | ~30 |
| This table is generated for illustrative purposes based on data for an analogous compound and does not represent experimental data for this compound. |
A definitive X-ray crystallographic study of a this compound derivative would provide several key research findings:
Absolute Configuration: For an enantiomerically pure sample, the analysis would unequivocally determine whether the stereocenter at C2 possesses the (R) or (S) configuration.
Conformational Analysis: The data would reveal the preferred conformation of the molecule in the solid state, including the torsion angle between the plane of the phenyl group and the carbonyl group. This is critical for understanding steric and electronic effects.
Precise Structural Metrics: It would provide exact measurements of all bond lengths and angles, allowing for comparison with theoretical models and data from other spectroscopic techniques.
Intermolecular Interactions: The crystal packing analysis would identify any significant intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking interactions between phenyl rings, which govern the solid-state architecture.
Computational Chemistry and Quantum Chemical Studies on 2 Methyl 1 Phenyloctan 1 One
Molecular Geometry Optimization and Conformational Analysis
The initial step in the computational study of a molecule like 2-Methyl-1-phenyloctan-1-one involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule with multiple rotatable bonds, such as the octyl chain and its connection to the phenyl ketone group, this process is complex. It involves exploring the molecule's conformational landscape to identify all stable isomers (conformers).
Potential Energy Surface (PES) Studies for Rotational Barriers and Stable Conformers
To understand the flexibility and identify the most stable conformers of this compound, a Potential Energy Surface (PES) scan is conducted. This involves systematically rotating specific dihedral angles (the angles between planes through two sets of three atoms) and calculating the energy at each step. For this molecule, key rotations would include the bond between the carbonyl carbon and the phenyl ring, and the various carbon-carbon bonds within the chiral octyl chain.
The resulting PES plot maps energy versus the dihedral angle, revealing energy minima that correspond to stable conformers and energy maxima that represent the rotational barriers between them. This analysis would provide crucial information on the molecule's preferred shapes and the energy required to transition between them.
Intramolecular Interactions (e.g., CH/π and OH/π Hydrogen Bonds)
Within the optimized geometries of this compound's conformers, weak intramolecular interactions play a significant role in their relative stability. Although this molecule lacks a hydroxyl (OH) group for conventional hydrogen bonding, non-covalent interactions such as CH/π interactions are probable. These occur when a C-H bond from the alkyl chain interacts with the electron-rich π-system of the phenyl ring. Computational methods can identify and quantify these interactions, helping to explain why certain conformations are more stable than others.
Electronic Structure and Reactivity Descriptors
Once the stable geometries are known, their electronic properties and chemical reactivity can be investigated. This is typically done using Density Functional Theory (DFT), a quantum chemical method that provides detailed information about the electron distribution within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Activity
Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks.
Global and Local Reactivity Indices (e.g., Fukui Functions, Molecular Electrostatic Potential (MESP) Maps)
Local reactivity is visualized using tools like the Molecular Electrostatic Potential (MESP) map and calculated through Fukui functions. The MESP map illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential. Fukui functions provide a more quantitative measure, indicating the change in electron density at a specific atom when an electron is added or removed, thereby precisely identifying the most reactive sites for different types of chemical reactions.
Spectroscopic Property Prediction and Validation
A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can simulate various types of spectra, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would help assign the peaks in an experimental spectrum of this compound to specific bond vibrations (e.g., the C=O stretch of the ketone, C-H stretches of the alkyl and phenyl groups).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical values are invaluable for interpreting complex experimental NMR spectra and confirming the molecule's structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. This would provide insight into the electronic structure and chromophores present in this compound.
While the specific data for this compound is not available in the current body of scientific literature, the computational methodologies described here provide a robust framework for its future investigation. Such studies would be essential for a complete understanding of its chemical behavior and properties.
Theoretical Infrared and Raman Spectra Simulations
A thorough search of scientific databases for theoretical simulations of the infrared (IR) and Raman spectra for this compound has yielded no specific studies. Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a powerful tool for assigning experimental spectral bands to specific molecular vibrations. Such simulations would provide valuable insights into the vibrational modes of the carbonyl group, the phenyl ring, and the alkyl chain of this compound. However, at present, no published data is available for the theoretical IR and Raman spectra of this compound.
UV-Vis Absorption Spectra Calculations in Gas Phase and Solution
Investigations into the electronic absorption properties of this compound through theoretical calculations are not documented in the available scientific literature. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra, which can help in understanding the electronic transitions within the molecule, such as the π → π* and n → π* transitions associated with the carbonyl and phenyl chromophores. Calculations in both the gas phase and in various solvents would elucidate the effect of the environment on the electronic structure. Currently, no such computational data has been published for this compound.
NMR Chemical Shift Predictions (¹H, ¹³C)
While Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, there are no specific published computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound. Theoretical NMR predictions, often carried out using methods like Gauge-Independent Atomic Orbital (GIAO), are instrumental in assigning experimental NMR signals and can aid in the conformational analysis of flexible molecules. The absence of such theoretical data for this compound means that the assignment of its experimental NMR spectra relies solely on empirical data and comparison with analogous structures.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
There is no available research that employs Natural Bond Orbital (NBO) analysis to investigate the stability and charge delocalization of this compound. NBO analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule, including hyperconjugative interactions and charge transfer. Such an analysis for this compound would offer a deeper understanding of the electronic interactions between the phenyl ring, the carbonyl group, and the alkyl chain, which influence the molecule's reactivity and stability.
Non-Linear Optical (NLO) Properties Investigations (e.g., Linear Polarizability, Hyperpolarizability)
A review of the literature indicates that the non-linear optical (NLO) properties of this compound have not been computationally investigated. The study of NLO properties, such as linear polarizability and hyperpolarizability, is crucial for the development of new materials for optoelectronic applications. Quantum chemical calculations are essential for predicting these properties and for guiding the design of molecules with enhanced NLO responses. To date, no such theoretical studies have been reported for this compound.
Molecular Dynamics (MD) Simulations and Solvent Effects on Conformational Preferences
There are no published molecular dynamics (MD) simulation studies on this compound. MD simulations are a valuable tool for exploring the conformational landscape of flexible molecules and for understanding the influence of solvent on their preferred geometries. For this compound, with its flexible octyl chain, MD simulations could provide significant insights into its dynamic behavior and intermolecular interactions in different environments. The lack of such studies limits our understanding of the conformational dynamics of this molecule.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methyl-1-phenyloctan-1-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or ketone alkylation. Key steps include:
- Reagent selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution .
- Characterization : NMR (¹H/¹³C), IR, and GC-MS to confirm structure and purity. For novel intermediates, provide full spectral data and melting/boiling points .
- Example Protocol :
| Step | Reagents/Conditions | Characterization |
|---|---|---|
| 1 | Benzene, octanoyl chloride, AlCl₃ (0°C, 2h) | TLC, GC-MS |
| 2 | Methylation (CH₃I, K₂CO₃) | ¹H NMR (δ 2.1 ppm, singlet) |
Q. How do solubility and stability profiles of this compound impact experimental design?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) to determine optimal reaction media. Use Hansen solubility parameters for predictive modeling .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for byproduct formation .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer :
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT) .
- Error Sources : Assess solvent effects (e.g., deuterated vs. non-deuterated) and instrument calibration. Replicate experiments under controlled conditions .
- Case Study : Discrepancies in carbonyl (C=O) stretching frequencies (IR) may arise from crystallinity differences; use XRD to confirm polymorphic forms .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450) for metabolic pathway analysis .
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .
Q. How can this compound be integrated into drug discovery pipelines?
- Methodological Answer :
- SAR Studies : Modify the phenyl or methyl groups and test bioactivity against target receptors (e.g., GPCRs). Use IC₅₀/EC₅₀ assays with positive/negative controls .
- Toxicity Screening : Employ in vitro models (HepG2 cells) for hepatotoxicity and Ames test for mutagenicity .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Answer :
- Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Report confidence intervals and p-values for significance .
- Address outliers with Grubbs’ test and ensure replicates (n ≥ 3) to minimize Type I/II errors .
Q. How should researchers address gaps in the literature on this compound’s environmental impact?
- Answer :
- Conduct biodegradation assays (OECD 301F) and quantify metabolites via LC-MS/MS .
- Perform ecotoxicology studies using Daphnia magna or algae models, adhering to ISO guidelines .
Data Reproducibility and Ethics
Q. What protocols ensure reproducibility in synthesizing this compound?
- Answer :
- Document detailed procedures, including catalyst purity, solvent drying methods, and reaction monitoring (e.g., in situ IR) .
- Share raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, batch numbers) .
Q. How can conflicting bioactivity results between research groups be reconciled?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
